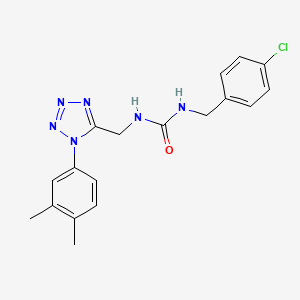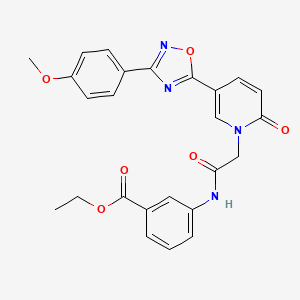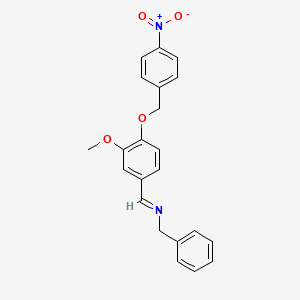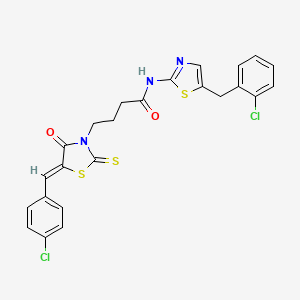
N-(4-ethoxyphenyl)-3-(3-(trifluoromethyl)benzamido)benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethoxyphenyl)-3-(3-(trifluoromethyl)benzamido)benzofuran-2-carboxamide, also known as EDP-420, is a novel compound that has been developed for scientific research purposes. This compound has gained significant attention due to its potential applications in the field of drug discovery and development.
Wissenschaftliche Forschungsanwendungen
Neuroprotective and Antioxidant Activities
Another research focused on the synthesis and evaluation of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives for their neuroprotective and antioxidant activities. The study found that certain derivatives exhibited significant protection against NMDA-induced excitotoxic neuronal cell damage and showed considerable ROS scavenging and antioxidant activities. This suggests the potential of benzofuran-2-carboxamide derivatives in developing treatments for neurodegenerative diseases (Cho et al., 2015).
Organogels and Supramolecular Chemistry
A study on perylenetetracarboxylic diimide (PDI) compounds revealed their ability to form fluorescent gels, with certain derivatives forming gels composed of H-aggregates or J-aggregates. This research contributes to the understanding of the role of amphiphilic properties in controlling the gelating properties of PDI molecules, offering insights into designing novel organogels for supramolecular chemistry applications (Wu et al., 2011).
Enzyme Inhibition Studies
The synthesis and pharmacological evaluation of N-(3-hydroxyphenyl) benzamide and its 3-O-derivatives revealed their inhibitory activity against enzymes like butylcholinesterase, acetylcholinesterase, and lipoxygenase. This study illustrates the potential of these compounds in enzyme inhibition studies, which could be relevant for developing treatments for diseases associated with enzyme dysregulation (Abbasi et al., 2014).
Eigenschaften
IUPAC Name |
N-(4-ethoxyphenyl)-3-[[3-(trifluoromethyl)benzoyl]amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F3N2O4/c1-2-33-18-12-10-17(11-13-18)29-24(32)22-21(19-8-3-4-9-20(19)34-22)30-23(31)15-6-5-7-16(14-15)25(26,27)28/h3-14H,2H2,1H3,(H,29,32)(H,30,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYZTXZFJXBJIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F3N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-3-(3-(trifluoromethyl)benzamido)benzofuran-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5-methylpyrazin-2-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2405725.png)

![Methyl 2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)propanoate](/img/structure/B2405727.png)
![N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2405729.png)

![4-[(2-chloropyridin-3-yl)sulfonyl]-3-ethyl-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine](/img/structure/B2405731.png)
![7-Chloro-5-methylimidazo[1,2-c]pyrimidine-2-carboxamide](/img/structure/B2405732.png)


![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2405736.png)

